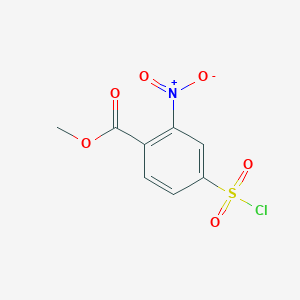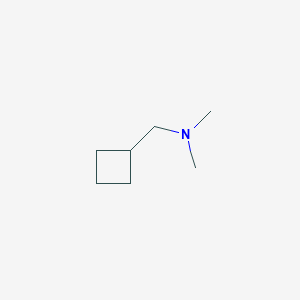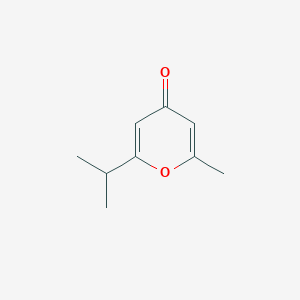
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
One notable application is in the field of analytical chemistry, where derivatives of nitrobenzoate, such as 4-nitrobenzenesulfonyl chloride, have been utilized to enhance the detection responses of estrogens in biological fluids using liquid chromatography and mass spectrometry. This derivatization method significantly increases detection sensitivity, facilitating the accurate quantification of estrogens in serum and urine, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).
Material Science
In material science, the study of crystal formation and solid solutions among chemically similar molecules, including nitrobenzoic acid derivatives, highlights the role of intermolecular interactions and lattice energy in predicting the formation of solid solutions. This research aids in understanding and designing new materials with desired properties (Saršu̅ns & Be̅rziņš, 2020).
Environmental Studies
From an environmental perspective, studies on the biodegradation of nitroaromatic compounds by fungi and bacteria illustrate the potential of microbial processes to degrade pollutants. For example, the fungus Phanerochaete chrysosporium can convert nitrotoluenes into less harmful compounds, demonstrating the enzymatic breakdown of these substances in nature (Teramoto, Tanaka, & Wariishi, 2004; Haigler & Spain, 1993).
Synthesis and Chemical Reactions
Additionally, the compound has implications in synthetic chemistry, where it is involved in the preparation of intermediates for pesticides and the development of novel organic synthesis methods. An example includes the synthesis of key intermediates for the preparation of herbicides, demonstrating the compound's utility in developing agrochemicals (Du et al., 2005).
Drug Development and Safety
In the context of drug development, the detection and quantification of potential genotoxic impurities in pharmaceutical substances are critical for ensuring drug safety. Methods have been developed for the simultaneous detection of various nitrobenzoate derivatives, highlighting the importance of analytical techniques in evaluating and controlling the quality of pharmaceutical products (Gaddam et al., 2020).
Propiedades
IUPAC Name |
methyl 4-chlorosulfonyl-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXBJADABRSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)



![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)




